molecular formula C12H10BClO2 B151694 4'-Chloro-4-biphenylboronic acid CAS No. 364044-44-0

4'-Chloro-4-biphenylboronic acid

Cat. No. B151694
M. Wt: 232.47 g/mol
InChI Key: FVKZNRXWZCBUPY-UHFFFAOYSA-N
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Description

4'-Chloro-4-biphenylboronic acid is a compound that is part of the arylboronic acid family. These compounds are known for their low toxicity, good thermal stability, and compatibility with various functional groups. They are insensitive to water and air, making them valuable in organic synthesis .

Synthesis Analysis

The synthesis of related arylboronic acids has been demonstrated through various methods. For instance, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids has been achieved, providing new potential building blocks for silicon-containing drugs . Additionally, the cross-coupling reaction of phenylboronic acid with chloroarenes has been carried out using a nickel(0) catalyst, which could be applicable to a wide range of chloroarenes .

Molecular Structure Analysis

The molecular structure of arylboronic acids has been extensively studied. For example, the crystal structures of 4-chloro- and 4-bromophenylboronic acids have been characterized by single-crystal X-ray diffraction methods . These studies have revealed the importance of O-H...O interactions and C-H...X (X = Cl, Br, I) interactions in the crystal packing of these compounds .

Chemical Reactions Analysis

Arylboronic acids are known to participate in various chemical reactions. The Suzuki–Miyaura coupling reaction is one such reaction where arylboronic acids are used to create biaryl compounds . This reaction is facilitated by the presence of a nickel(0) catalyst and has been shown to be effective for a range of chloroarenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids like 4-chlorophenylboronic acid have been investigated using experimental and theoretical methods. Vibrational spectra studies, including Fourier transform Raman and infrared (FTIR) spectroscopy, have been conducted alongside density functional harmonic calculations to understand the stability and spectroscopic properties of these molecules .

Scientific Research Applications

Crystallographic Studies and Material Engineering

4'-Chloro-4-biphenylboronic acid has been explored in the context of supramolecular architecture, where its crystal structures alongside other halophenylboronic acids were reported. These studies highlight the role of halogen interactions in crystal packing and the formation of three-dimensional structures with channels occupied by water molecules, demonstrating its potential in designing new materials with specific properties (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Chemical Synthesis and Catalysis

In chemical synthesis, 4'-Chloro-4-biphenylboronic acid is utilized as a precursor for creating rigid m-terphenyl derivatives that serve as tectons in crystal engineering, indicating its utility in constructing complex molecular architectures for potential applications in material science and catalysis (Wright & Vinod, 2003).

Spectroscopic Analysis and Molecular Characterization

Spectroscopic studies on 4'-Chloro-4-biphenylboronic acid and its derivatives provide insights into their structural and spectroscopic properties. These studies, involving Fourier transform Raman and infrared spectra, underpin the importance of this compound in molecular characterization and the development of materials with specific vibrational properties (Kurt, 2009).

Fluorescence Studies and Molecular Interactions

Research into the fluorescence quenching mechanisms of boronic acid derivatives, including 4'-Chloro-4-biphenylboronic acid, sheds light on their potential applications in bioanalytical chemistry and the development of fluorescent sensors for detecting various biomolecules (Geethanjali, Nagaraja, & Melavanki, 2015).

High-Throughput Experimentation in Education

The use of 4'-Chloro-4-biphenylboronic acid in undergraduate laboratory experiments demonstrates its applicability in high-throughput experimentation techniques, reinforcing fundamental concepts in organic, inorganic, and organometallic chemistry through hands-on experience with transition metal-mediated cross-coupling reactions (Lee, Schmink, & Berritt, 2020).

Environmental Remediation

Studies have also explored the dechlorination of chlorinated biphenyls by nanoscale zero-valent iron in the presence of 4'-Chloro-4-biphenylboronic acid, providing insights into its potential use in environmental remediation and the treatment of PCB-contaminated sediments (Wang, Zhou, Wang, Zhu, & Jin, 2011).

Safety And Hazards

Safety data sheets indicate that 4’-Chloro-4-biphenylboronic acid is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

[4-(4-chlorophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BClO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKZNRXWZCBUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585710
Record name (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-4-biphenylboronic acid

CAS RN

364044-44-0
Record name (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-4-biphenylboronic Acid (contains varying amounts of Anhydride)
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